molecular formula C8H16OSi B14264187 4-Pentenal, 3-(trimethylsilyl)-, (3S)- CAS No. 167417-67-6

4-Pentenal, 3-(trimethylsilyl)-, (3S)-

Cat. No.: B14264187
CAS No.: 167417-67-6
M. Wt: 156.30 g/mol
InChI Key: VPRKOZRQXUJDIM-MRVPVSSYSA-N
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Description

4-Pentenal, 3-(trimethylsilyl)-, (3S)- is an organic compound with the molecular formula C8H16OSi. It is characterized by the presence of an aldehyde group and a trimethylsilyl group attached to a pentenal backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenal, 3-(trimethylsilyl)-, (3S)- can be achieved through several methods. One common approach involves the reaction of 4-pentenal with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.

Industrial Production Methods

Industrial production of 4-Pentenal, 3-(trimethylsilyl)-, (3S)- often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Pentenal, 3-(trimethylsilyl)-, (3S)- undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-Pentenoic acid

    Reduction: 4-Pentenol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-Pentenal, 3-(trimethylsilyl)-, (3S)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pentenal, 3-(trimethylsilyl)-, (3S)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its use in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4-Pentenal: Lacks the trimethylsilyl group, making it less stable and reactive.

    3-(Trimethylsilyl)propionaldehyde: Similar structure but with a shorter carbon chain.

    4-Penten-1-ol: Contains a hydroxyl group instead of an aldehyde group.

Uniqueness

4-Pentenal, 3-(trimethylsilyl)-, (3S)- is unique due to the presence of both an aldehyde and a trimethylsilyl group, which confer distinct reactivity and stability. This combination makes it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

167417-67-6

Molecular Formula

C8H16OSi

Molecular Weight

156.30 g/mol

IUPAC Name

(3S)-3-trimethylsilylpent-4-enal

InChI

InChI=1S/C8H16OSi/c1-5-8(6-7-9)10(2,3)4/h5,7-8H,1,6H2,2-4H3/t8-/m1/s1

InChI Key

VPRKOZRQXUJDIM-MRVPVSSYSA-N

Isomeric SMILES

C[Si](C)(C)[C@@H](CC=O)C=C

Canonical SMILES

C[Si](C)(C)C(CC=O)C=C

Origin of Product

United States

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